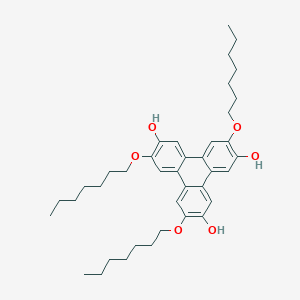
2-Ethoxy-4-formylphenyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-formylphenyl formate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenyl formate, where the phenyl ring is substituted with an ethoxy group at the 2-position and a formyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formylphenyl formate typically involves the esterification of 2-ethoxy-4-formylphenol with formic acid or its derivatives. One common method is the reaction of 2-ethoxy-4-formylphenol with formic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formylphenyl formate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Ethoxy-4-carboxyphenyl formate.
Reduction: 2-Ethoxy-4-hydroxyphenyl formate.
Substitution: Various substituted phenyl formates depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-formylphenyl formate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its formyl group can be used in various condensation reactions to form new carbon-carbon bonds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving formyl groups. It can also serve as a model compound for studying the behavior of formylated phenols in biological systems.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formylphenyl formate depends on the specific application. In chemical reactions, the formyl group acts as an electrophile, facilitating nucleophilic attack and subsequent bond formation. In biological systems, the compound may interact with enzymes that recognize formyl groups, leading to various biochemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-formylphenyl acetate: Similar structure but with an acetate group instead of a formate group.
2-Ethoxy-4-formylphenyl propanoate: Similar structure but with a propanoate group instead of a formate group.
4-Formylphenylboronic acid: Similar structure but with a boronic acid group instead of an ethoxy group.
Uniqueness
2-Ethoxy-4-formylphenyl formate is unique due to the presence of both an ethoxy group and a formyl group on the phenyl ring. This combination of functional groups allows for a wide range of chemical transformations and applications, making it a versatile compound in organic synthesis and material science.
Properties
CAS No. |
855938-53-3 |
|---|---|
Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
(2-ethoxy-4-formylphenyl) formate |
InChI |
InChI=1S/C10H10O4/c1-2-13-10-5-8(6-11)3-4-9(10)14-7-12/h3-7H,2H2,1H3 |
InChI Key |
ABKHUUJYQMAZRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(2-aminoethyl)carbamoyl]benzene-1-sulfonate](/img/structure/B14187052.png)

![2-Amino-5-{[(4-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14187061.png)
![Benzoic acid, 4-[(1E)-3-(2-hydroxyphenyl)-3-oxo-1-propen-1-yl]-](/img/structure/B14187071.png)

![2,3,6-Trimethyl-5-phenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14187080.png)
![Silane, (1,1-dimethylethyl)dimethyl[(methylthio)(trimethylsilyl)methyl]-](/img/structure/B14187083.png)



![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)


